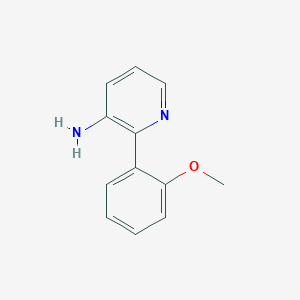
2-(2-Methoxyphenyl)pyridin-3-amine
Übersicht
Beschreibung
“2-(2-Methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular weight of 200.24 . It is also known by its IUPAC name, 2-(2-methoxyphenyl)-3-pyridinamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring has a methoxy group attached to it .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as density, boiling point, and others are not available in the literature I found .Wissenschaftliche Forschungsanwendungen
Organometallic Complex Formation
2-(2-Methoxyphenyl)pyridin-3-amine is utilized in the synthesis of organometallic complexes. Fischer et al. (1971) demonstrated its reaction with (Methoxyphenylcarbene)pentacarbonylchromium(0) to form aminophenylcarbene complexes, which are significant in the study of organometallic chemistry (Fischer, Heckl, & Werner, 1971).
Synthesis of Pyridine Derivatives
The compound plays a crucial role in the synthesis of various pyridine derivatives. Rebstock et al. (2003) explored its use in the synthesis of 2-(pyridyl)anilines and 2-(pyridyl)phenols, highlighting its versatility in organic synthesis (Rebstock, Mongin, Trécourt, & Quéguiner, 2003).
Fluorescence Studies in Antitumor Research
In antitumor research, this compound derivatives have been studied for their fluorescence properties. Castanheira (2015) synthesized fluorescent derivatives and investigated their potential as antitumor agents, encapsulating them in nanoliposomes for targeted delivery (Castanheira, 2015).
Magnetic Studies in Coordination Chemistry
Its derivatives have been used to synthesize manganese(II) complexes, as studied by Wu et al. (2004). These studies contribute to our understanding of coordination chemistry and magnetism (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).
Corrosion Inhibition Studies
Ansari et al. (2015) explored the use of pyridine derivatives in corrosion inhibition, highlighting the compound's potential in protecting materials against corrosion (Ansari, Quraishi, & Singh, 2015).
Quantum Chemical Studies
Lee et al. (2013) conducted 3D-quantitative structure-activity relationship (QSAR) studies on pyridine-2-amines, demonstrating the compound's relevance in computational chemistry and drug design (Lee, Lee, Kim, & Chae, 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds : Discovery, biological evaluation, structure–activity relationships and … : New 2-aminopyrimidine derivatives and their antitrypanosomal … - Springer : 3-(Benzyloxy)Pyridin-2-Amine: Uses, Interactions, Mechanism of Action | DrugBank Online
Biochemische Analyse
Biochemical Properties
It is known that similar compounds can interact with enzymes such as cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators
Cellular Effects
Similar compounds have been shown to inhibit COX-2, an enzyme involved in inflammation, pain, and fever . This suggests that 2-(2-Methoxyphenyl)pyridin-3-amine may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to inhibit COX-2 by binding to its active site . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFWXHAXBAYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297033 | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886508-09-4 | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

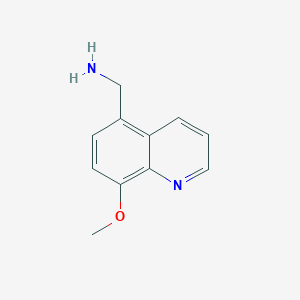
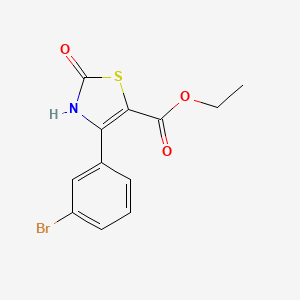
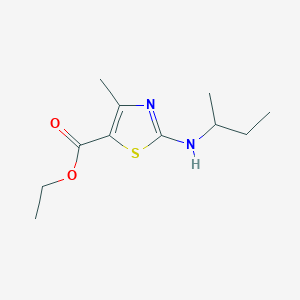

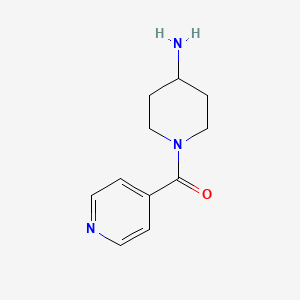



![N-[(1-ethylimidazol-2-yl)methyl]ethanamine](/img/structure/B3294230.png)
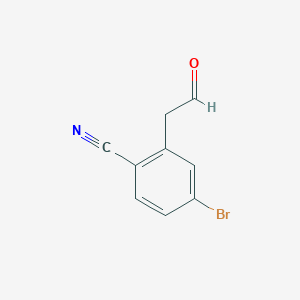
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3294257.png)
![1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene](/img/structure/B3294262.png)

![N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B3294274.png)